molecular formula C8H3BrF4O2 B1382802 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid CAS No. 1881295-62-0

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Cat. No. B1382802
CAS RN: 1881295-62-0
M. Wt: 287.01 g/mol
InChI Key: ZVMUBRDZSCXJKI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1881295-62-0 . It has a molecular weight of 287.01 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Organometallic Synthesis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid plays a role in organometallic synthesis. One example is the use of related compounds in the preparation of various organometallic intermediates, like phenylmagnesium, phenyllithium, and phenylcopper, demonstrating the versatility of halogen-substituted benzenes in synthetic chemistry (Porwisiak & Schlosser, 1996).

Spectroscopy and Biological Activity Studies

Studies have focused on the spectroscopic properties and biological activity of halogen-substituted benzoic acids, including this compound. For instance, research on the Raman and infrared spectra of related compounds helps in understanding their molecular structure and potential biological activities (Xavier & Joe, 2011).

Synthesis of Fluoronaphthoic Acids

The compound has been utilized in the synthesis of fluoronaphthoic acids. Research shows the synthesis of various mono- and difluoronaphthoic acids, indicating the potential of halogenated benzoic acids in creating structurally diverse and biologically relevant molecules (Tagat et al., 2002).

Crystallographic Studies

Crystallographic studies of halogen-substituted benzoic acid derivatives, including those similar to this compound, help in understanding their molecular geometry and potential applications in materials science and molecular engineering (Pramanik et al., 2019).

Structure-Metabolism Relationships

Research on substituted benzoic acids, including those structurally related to this compound, has provided insights into their structure-metabolism relationships. This helps in understanding how molecular properties influence metabolic pathways, crucial for drug design and development (Ghauri et al., 1992).

Industrial Process Scale-Up

There's research on the industrial scale-up of similar compounds, demonstrating the practicality and scalability of synthesizing halogen-substituted benzoic acids, which is important for their commercial and therapeutic applications (Zhang et al., 2022).

Synthesis of Pyridines and Pyridones

The compound is used in the synthesis of fluoropyridines and pyridones, showing its utility in creating structurally diverse and potentially biologically active compounds (Sutherland & Gallagher, 2003).

Electrochemical Studies

Electrochemical studies of halogen-containing benzenes, including compounds similar to this compound, help in understanding their adsorption behaviors, crucial for applications in electrochemistry and sensor technology (Ikezawa et al., 2006).

Synthesis of Fluoro-Polyimides

The compound's derivatives have been used in the synthesis of fluoro-polyimides, indicating its potential in creating high-performance polymers with excellent thermal stability and low moisture absorption, important for aerospace and electronics applications (Xie et al., 2001).

Future Directions

The future directions of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid could involve its use as a building block in the synthesis of more complex molecules. As a benzoic acid derivative, it could be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMUBRDZSCXJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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